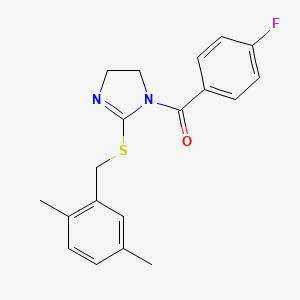
5-Brom-2-Cyclopropylpyridiniumchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-cyclopropylpyridine hydrochloride: is a chemical compound with the molecular formula C8H8BrN·HCl. It is a brominated pyridine derivative, characterized by the presence of a bromine atom at the 5-position and a cyclopropyl group at the 2-position of the pyridine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2-cyclopropylpyridine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and pharmaceutical intermediates.
Biology: In biological research, this compound is used to study the effects of brominated pyridine derivatives on biological systems. It is also employed in the development of new bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates and in the study of their pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclopropylpyridine hydrochloride typically involves the bromination of 2-cyclopropylpyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. The brominated product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of 5-Bromo-2-cyclopropylpyridine hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The final product is purified through crystallization or other suitable methods to obtain the desired hydrochloride salt .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-Bromo-2-cyclopropylpyridine hydrochloride can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Substituted pyridine derivatives.
Oxidation Reactions: Oxidized pyridine derivatives.
Reduction Reactions: Reduced pyridine derivatives.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-cyclopropylpyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-cyclopropylpyridine: Similar structure but without the hydrochloride salt.
2-Cyclopropyl-5-chloropyridine: Chlorine atom instead of bromine at the 5-position.
2-Cyclopropyl-5-fluoropyridine: Fluorine atom instead of bromine at the 5-position.
Uniqueness: 5-Bromo-2-cyclopropylpyridine hydrochloride is unique due to its specific bromination pattern and the presence of the hydrochloride salt, which can influence its solubility, reactivity, and biological activity. These properties make it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
5-bromo-2-cyclopropylpyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN.ClH/c9-7-3-4-8(10-5-7)6-1-2-6;/h3-6H,1-2H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPQPJGWUZRINL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dichloro-N-[4-[(4-fluorobenzoyl)amino]-2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2363701.png)

![6-(4-Chlorophenyl)-2-[1-(2-cyclopropylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2363703.png)

![[(1E)-4,4-bis(ethylsulfanyl)-3-oxobut-1-en-1-yl]dimethylamine](/img/structure/B2363707.png)
![4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2363708.png)
![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2363709.png)

![6-(propan-2-yl)-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2363712.png)
![Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate](/img/structure/B2363716.png)
![4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2363717.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2363718.png)

